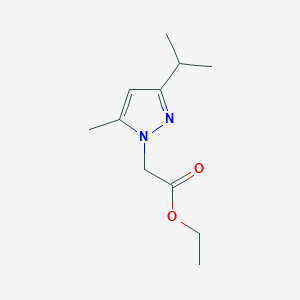![molecular formula C12H7F3OS B8733694 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B8733694.png)
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
描述
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound with the molecular formula C12H7F3OS It is a derivative of thiophene, substituted with a trifluoromethylphenyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures. The general reaction conditions include:
Reagents: 4-bromo-2-thiophenecarboxaldehyde, 4-(trifluoromethyl)phenylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), potassium carbonate, ethylene glycol dimethyl ether (solvent).
Conditions: The reaction mixture is heated to 110°C for 24 hours under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[4-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2,2,2-Trifluoroacetophenone
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to the combination of its trifluoromethylphenyl and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C12H7F3OS |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
4-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-7H |
InChI 键 |
KEJFPCAETPDXQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
![5-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8733652.png)

![1-Propanamine, 3-[(3b)-cholest-5-en-3-yloxy]-](/img/structure/B8733662.png)
![3-benzyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8733676.png)

![tert-butyl (3aR,4R,6aS)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8733708.png)

![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B8733720.png)
![methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8733727.png)

